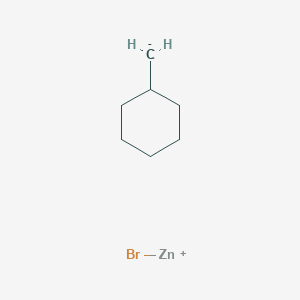

(Cyclohexyl)methylzinc bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Cyclohexyl)methylzinc bromide is an organozinc compound with the molecular formula C7H13BrZn. It is commonly used in organic synthesis as a reagent for carbon-carbon bond formation. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its air sensitivity .

準備方法

Synthetic Routes and Reaction Conditions: (Cyclohexyl)methylzinc bromide can be synthesized through the reaction of cyclohexylmethyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The process may include the use of specialized equipment to handle the air-sensitive nature of the compound .

化学反応の分析

Types of Reactions: (Cyclohexyl)methylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds .

Common Reagents and Conditions:

Substitution Reactions: Typically involve electrophiles like alkyl halides or acyl chlorides.

Cross-Coupling Reactions: Often require palladium or nickel catalysts and are conducted under inert atmospheres.

Major Products Formed: The major products formed from reactions involving this compound are typically substituted cyclohexyl derivatives, which can be further functionalized for various applications .

科学的研究の応用

(Cyclohexyl)methylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the preparation of biologically active compounds for research purposes.

Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (cyclohexyl)methylzinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions. The compound donates its cyclohexylmethyl group to an electrophile, facilitated by the presence of a catalyst in cross-coupling reactions. The zinc atom acts as a stabilizing agent, allowing the transfer of the organic group to the target molecule .

類似化合物との比較

- Cyclohexylzinc bromide

- Benzylzinc bromide

- Phenylzinc bromide

- Propylzinc bromide

Comparison: (Cyclohexyl)methylzinc bromide is unique due to its specific cyclohexylmethyl group, which imparts distinct reactivity and selectivity in organic synthesis. Compared to other organozinc compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .

生物活性

(Cyclohexyl)methylzinc bromide, a zinc-based organometallic compound, has garnered attention in medicinal chemistry due to its potential biological activity. This compound is typically synthesized through the reaction of cyclohexylmagnesium bromide with methyl iodide, resulting in a reagent that can facilitate various organic transformations, particularly in carbon-carbon bond formation and functional group transformations. This article delves into its biological activity, including pharmacological evaluations and structure-activity relationships.

Synthesis and Properties

This compound is synthesized from cyclohexylmagnesium bromide and methyl iodide. The resulting compound can be characterized by its molecular formula C7H13BrZn and a molecular weight of approximately 219.6 g/mol. It is typically a colorless to light yellow liquid, soluble in organic solvents such as chloroform and ethyl acetate but insoluble in water .

Biological Activity

The biological activity of this compound has been explored primarily in the context of its role as a reagent in synthetic organic chemistry rather than direct pharmacological applications. However, studies have indicated potential applications in drug development due to its ability to form stable complexes with various biological targets.

Case Studies and Research Findings

- Inhibition Studies : A study evaluating the inhibitory potential of various organozinc compounds, including this compound, demonstrated that certain derivatives exhibited significant inhibitory activity against specific kinases involved in cancer progression. For instance, compounds with similar structures showed IC50 values ranging from 3.6 nM to over 800 nM against kinases such as VEGFR-2 and c-Met .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that substituents on the zinc complex could significantly influence biological activity. Compounds with electron-withdrawing groups tended to exhibit enhanced inhibitory properties. For example, a derivative with a methyl group showed comparable activity to known inhibitors like cabozantinib .

- Pharmacological Evaluation : In vitro assays have shown that organozinc compounds can modulate various biological pathways, including those involved in apoptosis and cell proliferation. Specifically, this compound's interaction with cellular targets suggests it may influence signaling pathways critical for tumor growth .

Table: Comparative Biological Activity of Related Compounds

| Compound Name | IC50 (nM) | Target Enzyme | Notes |

|---|---|---|---|

| This compound | TBD | Various Kinases | Potential dual inhibition observed |

| Cabozantinib | 3.6 | VEGFR-2 | Reference compound for comparison |

| Compound 7k | 7.3 | c-Met | Comparable activity |

| Compound 7m | 5.8 | c-Met | Highest potency among tested compounds |

特性

IUPAC Name |

bromozinc(1+);methanidylcyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13.BrH.Zn/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCALMUTSZRVSS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1CCCCC1.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。